

Data Presentation: Solubility of 4-Boc-2-Oxopiperazine

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Compound of Interest		
Compound Name:	4-Boc-2-Oxopiperazine	
Cat. No.:	B043011	Get Quote

Quantitative solubility data for **4-Boc-2-oxopiperazine** is not readily available in published literature. However, based on information from chemical suppliers and related compounds, a qualitative solubility profile can be summarized.

Solvent Name	Solvent Type	Qualitative Solubility
Dichloromethane (DCM)	Polar Aprotic	Soluble
Methanol (MeOH)	Polar Protic	Soluble
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble[1]
Water	Polar Protic	Less Soluble

Note: For a structurally related compound, 1-Boc-3-oxopiperazine, a solubility of 25 mg/mL in DMSO has been reported, which may serve as a useful reference point.

Experimental Protocols: Determining Solubility

A standard and widely accepted method for determining the thermodynamic solubility of a compound is the Shake-Flask Method.[2][3][4][5] This method involves equilibrating a suspension of the solid compound in the solvent of interest and then measuring the concentration of the dissolved solute in the supernatant.



Objective: To determine the equilibrium solubility of **4-Boc-2-oxopiperazine** in a given solvent at a specific temperature.

Materials:

- 4-Boc-2-oxopiperazine (solid)
- Solvent of interest (e.g., methanol, water, etc.)
- Glass vials or flasks with screw caps
- Orbital shaker or vortex mixer
- Constant temperature bath or incubator
- Centrifuge
- Syringes and filters (e.g., 0.22 μm PTFE or PVDF)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique
- · Volumetric flasks and pipettes

Procedure:

- Preparation of Supersaturated Solution:
 - Add an excess amount of solid 4-Boc-2-oxopiperazine to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.
 - Add a known volume of the desired solvent to the vial.
 - Seal the vial tightly to prevent solvent evaporation.
- Equilibration:



- Place the vial in a constant temperature bath on an orbital shaker. The temperature should be controlled, typically at 25 °C or 37 °C, depending on the application.
- Agitate the suspension for a sufficient period to allow the system to reach equilibrium. This
 can range from 24 to 72 hours. It is advisable to measure the concentration at different
 time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e.,
 the concentration is no longer increasing).

Phase Separation:

- After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.
- To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the supernatant using a syringe filter. This step must be performed quickly and at the same temperature as the equilibration to avoid any changes in solubility.
- Sample Preparation for Analysis:
 - Carefully withdraw an aliquot of the clear supernatant.
 - Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

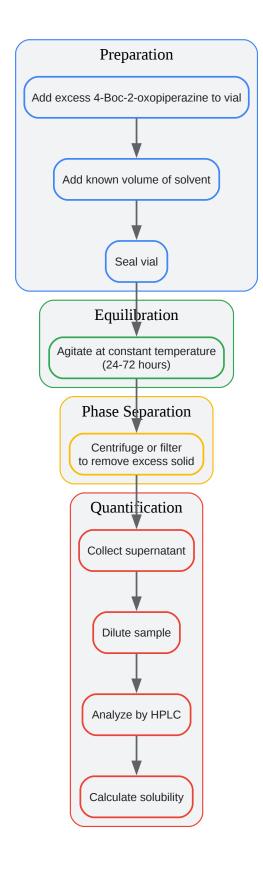
Quantification:

- Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of 4-Boc-2-oxopiperazine.
- Prepare a calibration curve using standard solutions of 4-Boc-2-oxopiperazine of known concentrations.
- Calculate the concentration of the original saturated solution by applying the dilution factor.
 The result is the solubility of the compound in the chosen solvent at the specified temperature.

Mandatory Visualization: Experimental Workflow



The following diagram illustrates the key steps in the shake-flask method for determining the solubility of **4-Boc-2-oxopiperazine**.





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Caption: Workflow for the Shake-Flask Solubility Determination Method.

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